5-Bromo-2'-O-Metil-uridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

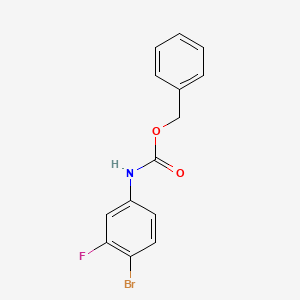

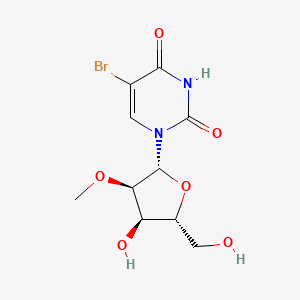

5-Bromo-2’-O-Methyluridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Aplicaciones Científicas De Investigación

5-Bromo-2’-O-Methyluridine has several scientific research applications:

Chemistry: Used as a starting material for synthesizing other nucleoside analogs.

Biology: Incorporated into DNA for studying DNA synthesis and repair mechanisms.

Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

Industry: Utilized in the production of modified oligonucleotides for research and diagnostic purposes.

Mecanismo De Acción

Target of Action

5-Bromo-2’-O-Methyluridine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of these cells .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the replication of cancer cells. The induction of apoptosis leads to a series of biochemical events that result in characteristic cell changes and death .

Result of Action

The result of the action of 5-Bromo-2’-O-Methyluridine is the inhibition of the growth of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound prevents the replication of cancer cells and induces their death .

Action Environment

The action environment of 5-Bromo-2’-O-Methyluridine is the human body, specifically the lymphatic system where indolent lymphoid malignancies occur Environmental factors that could influence the compound’s action, efficacy, and stability include the patient’s overall health, the presence of other medications, and individual genetic factors.

Análisis Bioquímico

Biochemical Properties

5-Bromo-2’-O-Methyluridine has broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

5-Bromo-2’-O-Methyluridine has shown to have negative effects on shoot and root redifferentiation over a broad range of concentrations . It has also been observed to have cytotoxic and genotoxic effects, displaying a higher cytotoxicity than BrdU treatment .

Molecular Mechanism

The molecular mechanism of 5-Bromo-2’-O-Methyluridine involves its incorporation into the DNA of replicating cells as a structural analogue of thymidine . This results in the inhibition of DNA synthesis and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2’-O-Methyluridine have been observed to change over time . Elevated concentrations of this compound were found to be toxic to cell cultures, particularly in cells with a defect in homologous recombination repair .

Metabolic Pathways

As a purine nucleoside analog, it is likely to interact with enzymes and cofactors involved in purine metabolism .

Métodos De Preparación

The synthesis of 5-Bromo-2’-O-Methyluridine involves the bromination of nucleosides. One efficient method utilizes sodium monobromoisocyanurate (SMBI) as the brominating agent. This process demonstrates bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides. The reaction of 5’-O-dimethoxytrityluridine with SMBI in a mixture of water and acetonitrile, in the presence of sodium azide, produces the bromo nucleoside in high yield .

Análisis De Reacciones Químicas

5-Bromo-2’-O-Methyluridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the C-5 position can be substituted with other nucleophiles.

Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside.

Common Reagents and Conditions: Sodium monobromoisocyanurate, acetonitrile, and sodium azide are commonly used in these reactions.

Major Products: The primary product is the bromo nucleoside, which can be further modified for various applications.

Comparación Con Compuestos Similares

5-Bromo-2’-O-Methyluridine is unique due to its specific bromination at the C-5 position. Similar compounds include:

5-Bromo-2’-Deoxyuridine: Known for its antiviral activity and incorporation into DNA.

5-Iodo-2’-Deoxyuridine: Used in diagnostic oncology for its radiolabeling properties.

8-Bromopurine Nucleosides: Utilized in synthesizing fluorescently labeled nucleosides for molecular biology applications

These compounds share similar mechanisms of action but differ in their specific applications and modifications.

Propiedades

IUPAC Name |

5-bromo-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJBSBZVARUGEX-JXOAFFINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.